Ammoniumiron(III)sulfate
Description
Significance of Iron Alums in Contemporary Materials Science
Iron alums, as a class of hydrated double sulfate (B86663) salts, hold a notable position in modern materials science. These compounds are characterized by their crystalline structure, which is key to their ability to deform plastically and resist failure under repeated mechanical loading. umd.edu Their utility often lies in serving as precursors for creating other iron compounds and advanced materials. chemimpex.combritannica.com For instance, the controlled thermal decomposition of iron alums is a method used to synthesize iron oxide nanoparticles, which are crucial in various technological applications.
The presence of the trivalent iron ion (Fe³⁺) in their structure imparts specific magnetic and chemical properties that are of great interest. This allows for their use in specialized applications such as adiabatic refrigeration and as a source of iron ions in the synthesis of diverse materials, from nanoparticles to metal-organic frameworks. wikipedia.orgidealmedical.co.za The ability to systematically alloy or mix elements allows materials scientists to develop materials with superior characteristics, such as being tougher or lighter. umd.edu
Overview of Key Research Areas Pertaining to Ammonium (B1175870) iron(III) sulfate Systems
Research pertaining to ammonium iron(III) sulfate is extensive, with applications ranging from industrial processes to sophisticated laboratory synthesis.
Catalysis: The compound is recognized for its role as a catalyst in organic synthesis. sigmaaldrich.comalfachemic.com It has been successfully employed to catalyze one-pot, three-component condensation reactions to create 1,4-dihydropyridines. sigmaaldrich.com Furthermore, it is used in the synthesis of isoamyl acetate (B1210297) and in the oxidative cyclization needed to produce certain thiadiazole derivatives. alfachemic.com In biochemistry, it is used to catalyze the generation of free radicals for research purposes. fishersci.casigmaaldrich.cnsigmaaldrich.com
Nanomaterial Synthesis: Ammonium iron(III) sulfate is a key precursor in the synthesis of iron-containing nanoparticles. idealmedical.co.za Specifically, it can be used as the trivalent iron source in co-precipitation methods to produce magnetite (Fe₃O₄) nanoparticles. idealmedical.co.za These nanoparticles have significant applications due to their unique electrical, magnetic, and optical properties. kashanu.ac.ir
Analytical Chemistry and Other Applications: Historically and currently, it serves as a mordant in dyeing and textile printing, helping to fix dyes to fabrics. chemimpex.combritannica.comfishersci.campbio.com In analytical chemistry, it is used as an iron standard and as an indicator in titrations, such as the Volhard method for determining chloride ions. fishersci.casigmaaldrich.commorphisto.de It is also utilized in wastewater treatment as a coagulant to purify water. wikipedia.orgbritannica.com
Historical Context of Ammonium iron(III) sulfate Investigations and Structural Elucidation
The use of alums dates back to antiquity, where they were primarily employed as flocculants to clarify water and as mordants in dyeing. wikipedia.org The systematic investigation and industrial production of specific alums like ammonium iron(III) sulfate began with the advancement of chemical sciences. These compounds are typically produced by combining aluminum sulfate (or in this case, iron sulfate) with a monovalent cation sulfate. wikipedia.org
Ammonium iron(III) sulfate dodecahydrate crystallizes in a characteristic octahedral shape and is typically a pale violet color. wikipedia.org There has been some debate over whether the color is an intrinsic property of the crystal or due to impurities. wikipedia.org
Detailed structural elucidation was made possible by X-ray diffraction techniques. These studies revealed that alums have a specific crystal structure where each metal ion is surrounded by six water molecules. wikipedia.org In the case of ammonium iron(III) sulfate dodecahydrate, the Fe³⁺ ion is coordinated by water molecules, and the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions are integrated into the crystal lattice. wikipedia.org This well-defined structure is crucial for understanding its chemical and physical properties, including its paramagnetic nature and its acidic reaction in aqueous solutions. wikipedia.orgsigmaaldrich.com
Data Tables
Table 1: Physicochemical Properties of Ammonium iron(III) sulfate Dodecahydrate
| Property | Value | Citations |
|---|---|---|
| Chemical Formula | NH₄Fe(SO₄)₂·12H₂O | wikipedia.orgsigmaaldrich.comchemimpex.com |
| Molar Mass | ~482.2 g/mol | wikipedia.orgsigmaaldrich.comalfachemic.com |
| Appearance | Pale violet octahedral crystals | wikipedia.org |
| Melting Point | 39–41 °C (102–106 °F) | wikipedia.orgmsesupplies.com |
| Density | 1.71 g/cm³ | wikipedia.orgchemimpex.com |
| Solubility in Water | 1240 g/L (at 25 °C) | wikipedia.orgfishersci.ca |
Table 2: Selected Research Findings and Applications
| Research Area | Finding/Application | Citations |
|---|---|---|
| Catalysis | Used to synthesize 1,4-dihydropyridines via one-pot condensation reactions. | sigmaaldrich.com |
| Employed as a catalyst for producing isoamyl acetate. | alfachemic.commsesupplies.com | |
| Facilitates the generation of free radicals in biochemical studies. | fishersci.casigmaaldrich.cnmpbio.com | |
| Materials Synthesis | Acts as a precursor for synthesizing magnetite (Fe₃O₄) nanoparticles. | idealmedical.co.za |
| Analytical Chemistry | Used as an indicator in Volhard titration for halide determination. | morphisto.de |
| Industrial Processes | Employed as a mordant in the textile industry for dyeing. | chemimpex.combritannica.comfishersci.ca |
Structure
2D Structure
Properties
CAS No. |
10138-04-2; 7783-83-7 |
|---|---|
Molecular Formula |
FeH4NO8S2 |
Molecular Weight |
266 |
IUPAC Name |
azane;hydrogen sulfate;iron(3+);sulfate |
InChI |
InChI=1S/Fe.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-3 |
InChI Key |
XGGLLRJQCZROSE-UHFFFAOYSA-K |
SMILES |
N.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] |
solubility |
not available |
Origin of Product |
United States |
Synthesis Methodologies and Mechanistic Investigations
Thermodynamics and Kinetics of Ammonium (B1175870) iron(III) sulfate (B86663) Formation
The formation of ammonium iron(III) sulfate is governed by thermodynamic principles, with the standard molar enthalpy of formation being a key parameter that quantifies the energy change during its synthesis from its constituent elements.
The standard molar enthalpy of formation (ΔfH⦵) of a compound is the change in enthalpy when one mole of the substance is formed from its constituent elements in their most stable forms under standard conditions (typically 1 bar pressure and a specified temperature, often 298.15 K). wikipedia.org For elements in their reference states, the standard enthalpy of formation is defined as zero. wikipedia.org
While a specific, experimentally determined value for the standard molar enthalpy of formation of ammonium iron(III) sulfate was not found in the provided search results, it can be understood in the context of the enthalpies of formation of its constituent ions or related compounds. For example, the standard molar enthalpy of formation for solid ammonium sulfate ((NH₄)₂SO₄) is -1180.9 kJ/mol. chemister.ru The thermodynamics of the dissolution of ammonium sulfate, a related process, has been studied using the van't Hoff equation, which relates the change in enthalpy of dissolution to the solubility at different temperatures. doi.org The formation of ammonium iron(III) sulfate in solution is an exothermic process, and its crystallization is influenced by the thermodynamics of the solution. doi.org
Influence of Impurities on Crystal Growth Kinetics and Mechanisms
Impurities present in the crystallization solution can have a profound impact on the growth rate and morphology of Ammonium Iron(III) Sulfate crystals. These effects are primarily governed by the interactions between the impurity ions and the growing crystal surfaces.
Trivalent metal ions, such as the Fe³⁺ in Ammonium Iron(III) Sulfate, are known to be particularly effective in influencing crystallization processes. When other ions are present as impurities, a competitive binding process occurs at the active growth sites on the crystal surface, such as kinks, steps, and terraces. d-nb.info This competition can lead to the adsorption of impurity ions onto the crystal facets. researchgate.netresearchgate.net
The adsorption of impurities can disrupt the orderly incorporation of the primary constituent ions into the crystal lattice, leading to structural distortions. nih.gov For instance, studies on the crystallization of ammonium sulfate in the presence of Fe³⁺ impurities have shown a significant change in crystal habit. With increasing concentrations of Fe³⁺, the crystal morphology can shift from its typical form to a more needle-like shape. researchgate.netdoi.org This alteration is a direct consequence of the impurity selectively inhibiting growth on certain crystal faces. acs.org The effectiveness of an impurity is often dependent on its concentration and the pH of the solution, which can affect the chemical form of the impurity, such as the hydrolysis products of the aqua Fe(III) complex. researchgate.net
Impurities not only affect crystal growth but also play a crucial role in nucleation, particularly secondary nucleation, which is the formation of new crystals in the presence of existing ones. The influence of impurities on secondary nucleation is complex and concentration-dependent. uni-halle.de
At low concentrations, impurities may suppress nucleation by adsorbing onto the surfaces of existing crystals or nuclei, which blocks growth sites and can increase the width of the metastable zone—the region of supersaturation where spontaneous nucleation does not occur. researchgate.netresearchgate.nettandfonline.com This can lead to the growth of larger crystals, as the reduced number of nuclei have more solute available to them. researchgate.net However, at higher impurity concentrations, the effect can be reversed. The supersaturation may rise more rapidly than the metastable zone width, leading to an increase in nucleation rates and a larger number of small crystals, often referred to as "fines". researchgate.netresearchgate.net
Crystal growth can also be size-dependent. In stirred systems, growth is often "proportionate," meaning the relative size difference between crystals remains constant as they grow. In non-stirred systems, growth tends to be "constant," where the absolute size difference is maintained. usgs.gov The presence of impurities can interfere with these mechanisms by altering the surface properties of the crystals and the transport of solute in the solution. usgs.gov
Crystallization Activation Energy and Limiting Mechanisms
The process of crystallization involves overcoming an energy barrier, known as the activation energy of crystallization. This energy is a critical parameter that dictates the kinetics of the process. The rate of crystallization is determined by the slowest step, which can be the diffusion of solute to the crystal surface or the integration of the solute into the crystal lattice. uni-halle.de
The presence of impurities can significantly alter the crystallization activation energy. For example, in a study on the crystallization of cobalt sulfate hexahydrate, the addition of ammonium ions as an impurity initially increased the activation energy, thereby slowing the crystal growth rate. mdpi.com This is because the impurity ions can block active growth sites, making it more energetically difficult for the primary solute to crystallize. However, at higher impurity concentrations, a new compound (a double salt) began to form, which had a lower activation energy and thus a faster growth rate. nih.govmdpi.com
A similar principle applies to Ammonium Iron(III) Sulfate. The activation energy for its crystallization will be influenced by the purity of the solution. The limiting mechanism for its growth is often the integration of ions into the crystal lattice, a process that is highly susceptible to interference from adsorbed impurities. uni-halle.de In the synthesis of maghemite nanoparticles from an ammonium iron(III) citrate (B86180) precursor, the activation energy for the formation of the crystallites was determined to be 67(15) kJ/mol. researchgate.net
| Ammonium Ion Concentration (g/L) | Crystallization Activation Energy (kJ/mol) | Change from Pure Solution (%) |
|---|---|---|
| 0 | 150.93 | - |
| 3.75 | 159.33 | +5.56 |
| 5.00 | 147.55 | -2.24 |
Precursor Utilization in Material Fabrication
Ammonium Iron(III) Sulfate is a valuable precursor material in the synthesis of various iron-based nanomaterials, owing to its high purity and solubility.
Ammoniumiron(III)sulfate as a Precursor for Iron Oxide Nanoparticles and Thin Films
Ammonium Iron(III) Sulfate is frequently used in the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). nih.gov These nanoparticles have a wide range of applications due to their magnetic properties. nih.gov A common synthesis method is co-precipitation, where Ammonium Iron(III) Sulfate is mixed with an iron(II) salt, and a base is added to precipitate the nanoparticles. researchgate.net The stoichiometry of the iron(II) and iron(III) precursors is crucial for obtaining the desired iron oxide phase. nih.gov
In addition to nanoparticles, Ammonium Iron(III) Sulfate serves as a precursor for the fabrication of iron oxide thin films. researchgate.netgoogle.com One method involves creating a solution of a metal-ligand complex, for which Ammonium Iron(III) Sulfate can be a starting material. google.com For example, an iron-oxide thin film can be generated from an Ammonium(III) Ferric Citrate precursor, which is prepared by reacting Ammonium Iron(III) Sulfate dodecahydrate with ammonium citrate. google.com This solution can then be coated onto a substrate to form a thin film after further processing. google.com
Control of Crystallite Size and Morphology via Precursor Chemistry
The chemical environment during the synthesis of iron oxide nanomaterials from an Ammonium Iron(III) Sulfate precursor plays a critical role in determining the size and shape (morphology) of the resulting crystallites. By carefully controlling the precursor chemistry, it is possible to tailor these properties for specific applications. nih.govtandfonline.com
Several factors can be adjusted to control the final product. The concentration of the iron precursor salt can influence the size of the crystals, with higher concentrations generally leading to larger particles. google.com The pH of the reaction solution affects both the reaction rate and the surface charge of the forming particles, which in turn influences their size and tendency to agglomerate. doi.org Temperature is another key parameter, with higher temperatures often resulting in larger and more crystalline particles. ije.ir
The addition of capping agents or other ions to the precursor solution can also direct the morphology of the nanoparticles. researchgate.net For instance, different halide ions (F⁻, Cl⁻, Br⁻, I⁻) can selectively adsorb to different crystal facets, altering their relative growth rates and leading to the formation of specific shapes like cubes or octahedra. acs.orgresearchgate.net The choice of solvent and the presence of surfactants can also be used to control particle aggregation and size distribution. google.com
| Parameter | Influence | Example Outcome |
|---|---|---|
| Precursor Concentration | Affects crystal size. google.com | Increasing concentration can lead to larger particles. google.com |
| pH | Influences reaction rate and particle agglomeration. doi.org | Can affect final grain size and crystal shape. doi.org |
| Temperature | Impacts reaction kinetics and crystallinity. ije.ir | Higher temperatures can increase crystallite size. ije.ir |
| Additives/Capping Agents | Directs crystal shape through selective facet binding. researchgate.net | Use of different capping agents can produce cubes, spheres, or octahedra. researchgate.net |
Crystallographic and Structural Elucidation Studies
Crystal Structure Determination of Ammonium (B1175870) iron(III) sulfate (B86663) Dodecahydrate
Ammonium iron(III) sulfate dodecahydrate, NH₄Fe(SO₄)₂·12H₂O, belongs to the class of compounds known as alums, which are characterized by the general formula AM(SO₄)₂·12H₂O. evitachem.comwikipedia.org Its structure has been elucidated through single-crystal X-ray diffraction, revealing a well-defined and highly symmetric arrangement of its constituent ions and water molecules.
Role of Hydration Water Molecules in Stabilizing Crystal Architecture
The twelve water molecules of hydration are not merely space-fillers within the crystal lattice; they play a crucial role in stabilizing the entire structure. evitachem.com Six of these water molecules are directly bonded to the iron(III) ion, as mentioned above. The remaining six water molecules are located in the crystal lattice, participating in an extensive network of hydrogen bonds. This hydrogen-bonding network involves the hydrated iron cation, the sulfate anions, and the ammonium ions, creating a robust and stable three-dimensional framework.
Determination of Unit Cell Parameters and Stoichiometry (Z-value)
Crystallographic studies have determined that ammonium iron(III) sulfate dodecahydrate crystallizes in the cubic system, belonging to the space group P a -3. crystallography.net The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal, have been precisely measured. For the dodecahydrate form, the lattice constant 'a' is approximately 12.293 Å. crystallography.net The unit cell contains four formula units (Z=4) of NH₄Fe(SO₄)₂·12H₂O.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | P a -3 |
| a | 12.293 Å |
| b | 12.293 Å |
| c | 12.293 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Cell Volume | 1857.7 ų |
| Z | 4 |
| Data sourced from the Crystallography Open Database. crystallography.net |
Polymorphism and Structural Variations in Ammonium Iron Sulfates
Beyond the well-characterized dodecahydrate, other structural forms of ammonium iron sulfates exist, exhibiting polymorphism and variations in their crystal structures. These differences arise from variations in the stoichiometry and arrangement of the constituent ions.
Analysis of Naturally Occurring and Synthetic (NH₄)₃Fe(SO₄)₃ (Pyracmonite) Crystal Structure
A distinct ammonium iron sulfate is the anhydrous compound (NH₄)₃Fe(SO₄)₃, which occurs naturally as the mineral pyracmonite. rruff.info This mineral was first discovered in a fumarole at La Fossa crater, Vulcano, in the Aeolian Islands, Italy. rruff.info Structural analysis of both natural and synthetic pyracmonite reveals that it crystallizes in the trigonal system with the space group R3c. rruff.info The structure consists of chains of corner-sharing FeO₆ octahedra and SO₄ tetrahedra. The ammonium ions reside in cavities within this framework, providing charge balance.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3c |
| a | 15.2171 Å |
| c | 8.9323 Å |
| V | 1791.3 ų |
| Z | 6 |
| Data for Pyracmonite. rruff.info |
Investigation of Related Ammonium-Iron(III) Diphosphate (B83284) Structures
To understand the broader structural context, related ammonium-iron(III) diphosphate compounds have been studied. For instance, the mixed-valence iron phosphate (B84403) NH₄Fe₂(PO₄)₂, synthesized hydrothermally, crystallizes in the monoclinic space group C2/c. acs.org Its structure is composed of chains of edge-sharing Fe(II)O₆ octahedra and corner-sharing Fe(III)O₆ octahedra and PO₄ tetrahedra. These chains create tunnels where the ammonium (NH₄⁺) cations are located. acs.org
Another related compound, diamin iron(III) phosphate, Fe(NH₃)₂(PO₄), synthesized via a hydrothermal route, exhibits an orthorhombic crystal system at room temperature (space group Pnma). mdpi.comsemanticscholar.org This structure consists of isolated iron octahedra sharing corners with four phosphate tetrahedra and two ammonia (B1221849) molecules in a cis position. mdpi.comsemanticscholar.org Upon cooling below 220 K, it undergoes a phase transition to a monoclinic system (space group P2₁/n). mdpi.comsemanticscholar.org
The compound Cr₀.₃₄Fe₀.₆₆NH₄(HPO₄)₂ crystallizes in the triclinic system (space group P-1) and features two types of infinite tunnels where ammonium cations reside. researchgate.net Additionally, ammonium-iron(III) bis(hydrogenphosphate), NH₄Fe(HPO₄)₂, has been synthesized and characterized, showing a lamellar particle shape. researchgate.net
The structural data for some of these related compounds are summarized below:
| Compound | Crystal System | Space Group | Key Structural Features |
| NH₄Fe₂(PO₄)₂ | Monoclinic | C2/c | Chains of Fe(II)O₆ and Fe(III)O₆ octahedra creating tunnels for NH₄⁺ ions. acs.org |
| Fe(NH₃)₂(PO₄) | Orthorhombic (RT) | Pnma | Isolated iron octahedra sharing corners with phosphate tetrahedra and ammonia molecules. mdpi.comsemanticscholar.org |
| Cr₀.₃₄Fe₀.₆₆NH₄(HPO₄)₂ | Triclinic | P-1 | Two types of infinite tunnels housing NH₄⁺ cations. researchgate.net |
Crystal Growth Mechanisms and Defect Chemistry
The growth of crystals from a solution is a multifaceted process governed by both internal and external factors. nasa.gov Internal factors are tied to the crystal's inherent structure, while external factors include supersaturation, temperature, and the presence of impurities. nasa.gov
Three-Step Process of Crystal Growth: Solute Transport, Lattice Integration, and Heat Transfer
The growth of a crystal from a solution is fundamentally a three-step process:
Solute Transport: Growth units (solute molecules or ions) are transported from the bulk solution to the crystal's surface. This is a mass transfer process that can occur through diffusion or convection. slideshare.netwhiterose.ac.uk
Lattice Integration: Once at the surface, the solute particles must be correctly oriented and integrated into the crystal lattice. slideshare.net This step is often considered a surface reaction. slideshare.netuni-halle.de
Heat Transfer: Crystallization is typically an exothermic process, and the latent heat generated must be dissipated away from the crystal surface. whiterose.ac.ukuni-halle.de
Surface Reaction Kinetics in Sulfate Crystal Growth
The kinetics of surface reactions play a crucial role in the growth of sulfate crystals. The process can be influenced by the specific faces of the crystal, as different faces can exhibit different growth mechanisms. uni-halle.de For instance, some faces may grow through the direct incorporation of growth units at kink sites (K faces), while others may require two-dimensional surface nucleation (F faces) or grow via spiral mechanisms (S faces). uni-halle.de
The rate of sulfate formation can occur in stages. For example, in the formation of calcium sulfate, an initial rapid increase in sulfate concentration is followed by a slower, stable formation rate. rsc.org The growth rate of crystals like potassium sulfate has been shown to be dependent on the supersaturation ratio, suggesting that the process is governed by surface reactions. nih.gov A model based on 'traveling' steps, rather than surface diffusion of adsorbed units, has been proposed for surface reaction-controlled growth. capes.gov.br
Measurement of Internal Strain and Mosaic Spread in Crystals
The quality of a crystal is often characterized by its internal strain and mosaic spread. Internal strain refers to minute changes in the lattice spacings, while mosaic spread describes the misorientation of small crystalline blocks (domains) within the larger crystal. researchgate.netgithub.io These parameters can be measured using high-resolution diffraction techniques, such as X-ray or neutron diffraction. github.iorossangel.com
An increase in mosaic spread can be caused by various factors, including the cooling process during cryocrystallography. researchgate.net For instance, cooling lysozyme (B549824) crystals to 100 K has been shown to significantly increase both strain and mosaic spread. researchgate.net The analysis of diffraction peak widths can provide quantitative information on these crystal imperfections. github.iorossangel.com The Scherrer formula can be used to estimate the average size of coherent crystalline domains from the broadening of diffraction peaks. nih.gov
The table below shows examples of mosaic spread and related parameters in different crystals:
| Crystal | Condition | Observation |
| Lysozyme | Cooled to 100 K | Large increases in both strain and mosaic spread. researchgate.net |
| Insulin | Cryo-cooled | Approximately fivefold increase in rocking width. researchgate.net |
| Hematite (B75146) (mosaic) | Synthesized | Mosaic spread ranged from 0° to 12.8° depending on the crystallographic direction. aip.org |
| Ruby Sphere | Standard Reference Material | FWHM of rocking curves from 0.007° to 0.012°, indicating a very small mosaic spread. nih.gov |
Impact of Growth Conditions on Crystal Habit and Morphology
The external shape, or habit, of a crystal is determined by the relative growth rates of its different faces and is heavily influenced by the growth conditions. nasa.govuni-halle.de Factors such as supersaturation, pH, temperature, and the presence of impurities can dramatically alter a crystal's morphology. nasa.govresearchgate.netmdpi.comtandfonline.com
Hydrogen Bonding Network Characterization
Hydrogen bonding plays a critical role in stabilizing the crystal structures of hydrated salts like ammonium iron(III) sulfate. In the dodecahydrate form of alums, an extensive hydrogen-bonding network exists involving the water molecules, sulfate oxygen atoms, and the ammonium ions. The ammonium ions act as hydrogen bond donors, while the sulfate oxygen atoms are acceptors.
In ferric ammonium sulfate trihydrate, the third water molecule, which is not directly coordinated to the iron atom, is held within the structure by hydrogen bonds. iucr.org Similarly, in related structures like ammonium-iron(III) bis(hydrogenphosphate) layers, ammonium ions in the interlayer space link the layers through N—H⋯O and O—H⋯O hydrogen bonds. researchgate.net
Spectroscopic Characterization and Electronic Structure
Mössbauer Spectroscopy Investigations of Iron Oxidation States and Local Environment
Mössbauer spectroscopy is a powerful tool for probing the nuclear environment of specific isotopes, such as ⁵⁷Fe. It provides valuable information about the oxidation state, electron spin state, and magnetic interactions of iron atoms within a compound.
In paramagnetic materials like ammonium (B1175870) iron(III) sulfate (B86663), Mössbauer spectra can exhibit magnetic hyperfine structure if the electronic spin relaxation is slow compared to the Larmor precession frequency of the nucleus. nih.govaps.orgiaea.org The spectra of ammonium iron(III) sulfate are influenced by the spin Hamiltonian, which describes the electronic spin states. aps.org At very low temperatures (e.g., 0.98 K) and in the absence of an external magnetic field, a well-resolved six-line spectrum can be observed, which indicates a slow relaxation rate. aps.org As the temperature increases, the pattern tends to coalesce into a single broad line due to faster relaxation. aps.org The application of an external magnetic field can sharpen the hyperfine structure pattern by slowing down the relaxation. aps.org The nature of the chemical bonding between the iron and its surrounding ligands influences the internal magnetic field. rsc.org
The shape of the Mössbauer spectra of ammonium iron(III) sulfate is highly dependent on temperature due to spin relaxation phenomena. researchgate.netaps.org The interaction of the iron atom's electronic spin with the surrounding crystal lattice (spin-lattice relaxation) and with other neighboring spins (spin-spin relaxation) causes fluctuations in the hyperfine magnetic field experienced by the iron nucleus. rsc.orgresearchgate.net
Investigations have shown that for ammonium ferric alum, anomalous variations in the spectral linewidth with temperature are a result of these spin relaxation effects. researchgate.net At low temperatures, the spin-lattice relaxation rate decreases. mdpi.com The relaxation effects are both temperature and field-dependent, and a stochastic relaxation model can be used to analyze the Mössbauer data. aps.org The study of these relaxation phenomena provides insights into the magnetic properties of the material, including the occurrence of magnetic transitions at very low temperatures (in the range of 0.024–0.029 K for hydrated ferric ammonium sulfate). aps.org
The formation of iron oxide nanoparticles from iron salts, including ammonium iron(III) sulfate, is a pH-dependent process. researchgate.netacs.org Mössbauer spectroscopy is instrumental in characterizing the resulting iron-containing phases. Studies on the synthesis of iron oxide nanoparticles have shown that the pH of the solution dictates the type of iron oxide or oxyhydroxide formed. researchgate.netnih.gov For instance, goethite (α-FeOOH) can form at a pH of 4, while magnetite (Fe₃O₄) nanoparticles can be precipitated at a pH of 10. researchgate.net
In the context of iron(III) complexed with polysaccharides like alginate and pectate, temperature- and field-dependent Mössbauer spectroscopy reveals that the dominant iron species is a polymeric (Fe³⁺O₆) system. nih.gov The spectra of these systems show features indicative of superparamagnetic relaxation of magnetically ordered nanoparticles, with the size distribution of these nanoparticles being a key factor in their reactivity. nih.gov This highlights the role of the local chemical environment and pH in the conversion of dissolved iron(III) into nanoparticulate forms.
Electron Paramagnetic Resonance (EPR) Studies of Iron(III) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin states in the presence of a magnetic field. It is particularly useful for studying paramagnetic species like the high-spin iron(III) ion (S=5/2) in ammonium iron(III) sulfate. uu.nlunam.mx
The EPR spectra of high-spin Fe(III) are characterized by g-values that are sensitive to the symmetry of the ligand field around the iron center. uu.nlresearchgate.net In systems with rhombic or nearly axial symmetry, distinct signals can be observed. uu.nl For instance, EPR spectra of high-spin Fe(III) species can show complex signals around g=6, which can be attributed to species with different ligand symmetries. uu.nl The observation of an intense isotropic signal near g ≈ 4.3 (specifically g ≈ 30/7) is often indicative of high-spin Fe(III) in a rhombic environment. researchgate.nettudelft.nl
The anisotropy of the g-tensor provides information about the electronic structure and the zero-field splitting (ZFS) parameters, D and E. unam.mxresearchgate.net The ZFS arises from the interaction of the electron spin with the crystal field. A full analysis of EPR spectra at various frequencies can allow for the precise determination of these ZFS parameters. unam.mxrsc.org The shape of the EPR signal can be influenced by changes in the local environment of the iron atom. uu.nl
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Infrared (IR) and Raman spectroscopy are used to study the vibrational modes of the constituent ions in ammonium iron(III) sulfate, namely the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, as well as the water of hydration. nih.govresearchgate.net
The sulfate ion (SO₄²⁻), having tetrahedral (T_d) symmetry in its free state, exhibits four fundamental vibrational modes. researchgate.netresearchgate.net All four modes are Raman active, while only the triply degenerate stretching (ν₃) and bending (ν₄) modes are IR active. researchgate.net In the solid state or in solution, interactions with surrounding ions and water molecules can cause these bands to shift or split.
The Raman spectrum of solid ammonium sulfate shows a very intense peak for the symmetric stretching mode (ν₁) of the sulfate ion in the range of 975-992 cm⁻¹. researchgate.net The other sulfate modes are also observable: the ν₂ bending mode around 449-452 cm⁻¹, the ν₃ asymmetric stretching mode as a triplet between 1092-1152 cm⁻¹, and the ν₄ bending mode around 617 cm⁻¹. researchgate.netresearchgate.net
The IR spectrum of ammonium iron(III) sulfate dodecahydrate is used for identity confirmation. scharlab.comthermofisher.comscharlab.com The presence of characteristic absorption bands confirms the identity of the compound.
The following table summarizes the typical vibrational modes for the sulfate ion observed in Raman spectra.
| Vibrational Mode | Symmetry | Wavenumber Range (cm⁻¹) | Activity |
| ν₁ (symmetric stretch) | A₁ | 975 - 992 | Raman (intense, polarized) |
| ν₂ (symmetric bend) | E | ~450 | Raman (depolarized) |
| ν₃ (asymmetric stretch) | F₂ | 1090 - 1152 | Raman (depolarized), IR |
| ν₄ (asymmetric bend) | F₂ | ~617 | Raman (depolarized), IR |
| Data sourced from references researchgate.netresearchgate.net. |
Identification of Ammonium and Sulfate Ion Signatures
The identification of ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions in ammonium iron(III) sulfate is readily achieved through vibrational spectroscopy. Each ion exhibits characteristic absorption or scattering bands corresponding to its fundamental vibrational modes.
The sulfate ion (SO₄²⁻), which has a tetrahedral (T_d) symmetry in its free state, has four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In an aqueous solution of ammonium sulfate, these modes are observed at approximately 981 cm⁻¹ (ν₁), 452 cm⁻¹ (ν₂), 1110 cm⁻¹ (ν₃), and 617 cm⁻¹ (ν₄). researchgate.net When the sulfate ion is part of a crystal lattice and interacts with other ions, its symmetry can be distorted, leading to shifts in these frequencies and the appearance of bands that are normally inactive in the infrared spectrum. princeton.edu For instance, distortion of the sulfate ion by complexation with Fe(III) or through hydrogen bonding can be distinguished from protonation (formation of HSO₄⁻) by the presence of a stretching band in the 950-980 cm⁻¹ range, as opposed to the S-OH stretching band at 890 cm⁻¹ for hydrogen sulfate. princeton.edu
The ammonium ion (NH₄⁺) also has characteristic vibrational frequencies. Infrared spectra show absorption peaks consistent with the presence of the ammonium ion, typically observed around 3203 cm⁻¹, 3064 cm⁻¹, and 1430 cm⁻¹. rruff.info These bands correspond to the N-H stretching and bending vibrations, providing a clear signature for its presence in the compound.
| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|---|
| Sulfate (SO₄²⁻) | ν₁ (Symmetric Stretch) | ~981 | Raman |
| Sulfate (SO₄²⁻) | ν₂ (Bending) | ~452 | Raman |
| Sulfate (SO₄²⁻) | ν₃ (Antisymmetric Stretch) | ~1110 | Raman, IR |
| Sulfate (SO₄²⁻) | ν₄ (Bending) | ~617 | Raman, IR |
| Ammonium (NH₄⁺) | N-H Stretch | 3064 - 3203 | IR |
| Ammonium (NH₄⁺) | N-H Bend | ~1430 | IR |
Elucidation of Hydrogen Bond Networks and Molecular Interactions
Ammonium iron(III) sulfate dodecahydrate, with the formula NH₄Fe(SO₄)₂·12H₂O, features a complex and extensive network of hydrogen bonds. wikipedia.org These interactions are fundamental to the stability and structure of its crystalline form. The structure belongs to a class of double salts known as alums. wikipedia.org
The crystal lattice is composed of hydrated iron(III) cations, specifically [Fe(H₂O)₆]³⁺ octahedra, ammonium ions (NH₄⁺), sulfate ions (SO₄²⁻), and additional water molecules of crystallization. The hydrogen bond network involves these components acting as both donors and acceptors. wikipedia.org
Donors: The hydrogen atoms of the coordinated water molecules in the [Fe(H₂O)₆]³⁺ complex and the hydrogen atoms of the ammonium ions are primary hydrogen bond donors.
Acceptors: The oxygen atoms of the sulfate ions and the oxygen atoms of the water molecules act as hydrogen bond acceptors.
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Material Characterization
XRD and SEM are powerful analytical techniques used to characterize the structural and morphological properties of solid materials like ammonium iron(III) sulfate.
X-ray diffraction is the primary method for determining the crystal structure, phase composition, and lattice parameters of crystalline solids. For ammonium iron(III) sulfate, XRD analysis confirms its identity and crystallinity. The compound belongs to the alum family, which typically crystallizes in a cubic system. For example, the related mineral pyracmonite, (NH₄)₃Fe(SO₄)₃, is trigonal, and its powder diffraction pattern shows characteristic peaks at specific d-spacing values, with the most intense peak observed at 7.596 Å. rruff.info While specific lattice parameters for ammonium iron(III) sulfate dodecahydrate can vary slightly, XRD provides the definitive "fingerprint" for its crystalline phase. icdd.comjst.go.jp
Scanning Electron Microscopy (SEM) is employed to visualize the surface topography and morphology of the crystals. SEM images can reveal details about crystal shape, size, and aggregation. Studies on the crystallization of ammonium sulfate have shown that factors like pH and the presence of other ions, such as Fe³⁺, can influence the crystal habit, potentially leading to different shapes like needles or agglomerated particles. doi.orgresearchgate.net SEM analysis of ammonium iron(III) sulfate typically shows its characteristic octahedral crystals. wikipedia.orgghtech.com
| Technique | Information Obtained | Key Findings for Ammonium Iron(III) Sulfate |
|---|---|---|
| X-ray Diffraction (XRD) | Crystal structure, phase identification, lattice parameters. | Confirms the crystalline alum structure; provides a unique diffraction pattern for identification. rruff.infoicdd.com |
| Scanning Electron Microscopy (SEM) | Surface morphology, crystal shape, particle size. | Reveals the typical octahedral crystal habit of alums; morphology can be influenced by crystallization conditions. rruff.infodoi.orgresearchgate.net |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic and Molecular Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing exclusively on the complete ammonium (B1175870) iron(III) sulfate (B86663) crystal are not extensively documented in readily available literature, the principles are widely applied to its constituent parts and analogous systems, such as iron aqua complexes and iron-based catalysts. Standard DFT often fails to perfectly describe the localization of electrons near individual iron atoms, sometimes treating them as delocalized. mpie.de To address this, Hubbard corrections (DFT+U) are employed to ensure a more accurate electronic structure with localized electrons. mpie.de
DFT calculations on related systems, like 3d [M(H₂O)₆]³⁺ ions, have been used to investigate metal-donor atom bonding. researchgate.net For the Fe³⁺ hexaaqua ion, which is the central cation in ferric alum, Fe³⁺ is identified as the best π-acceptor among the first-row transition metal ions studied. researchgate.net Its ability to accept σ-electron density is the second weakest in this series, only slightly higher than that of Sc³⁺, which is attributed to the significant involvement of the Fe³⁺ 4s orbital in σ-bonding. researchgate.net
DFT is a cornerstone in catalysis research for elucidating reaction mechanisms. For iron-based catalysts, which are crucial in industrial processes like the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃), DFT calculations provide atomic-level insights. Studies on iron oxide surfaces (e.g., α-Fe₂O₃, γ-Fe₂O₃) reveal how reactants like NH₃ and NO adsorb and react.
On γ-Fe₂O₃ surfaces, DFT calculations show that NH₃ is preferentially adsorbed on the octahedral Fe sites. wiserpub.com The interaction between reactants and the catalyst surface is a critical first step. It is understood that in the NH₃-SCR reaction, reactants must first be adsorbed onto the catalyst surface and activated before the reaction can proceed.
The study of adsorption is fundamental to understanding catalysis and surface chemistry. DFT simulations are used to determine the most stable adsorption configurations and energies of molecules on catalyst surfaces. For instance, on γ-Fe₂O₃(111), NH₃, NO, and NO₂ can be effectively adsorbed, which is favorable for the de-NOx process. wiserpub.com During NO adsorption, both nitrogen and oxygen atoms can bond with the tetrahedral and octahedral iron cations on the surface. wiserpub.com The formation of various N-containing species, such as nitrates, has been observed in these simulations. wiserpub.com
Table 1: DFT Calculated Adsorption Energies on Iron Oxide Surfaces This table presents representative data from studies on iron oxide catalysts to illustrate the type of information gained from DFT calculations, which is analogous to the interactions expected on surfaces involving ammonium iron(III) sulfate.
| Adsorbed Molecule | Surface | Adsorption Site | Adsorption Energy (kJ/mol) | Source |
|---|---|---|---|---|
| NH₃ | γ-Fe₂O₃ (111) | Octahedral Fe | - | wiserpub.com |
| NO | γ-Fe₂O₃ (111) | Tetrahedral Fe | - | wiserpub.com |
Theoretical Models for Condensed Matter Phenomena
Ammonium iron(III) sulfate is a ferroelectric material below a transition temperature of approximately 88 K. core.ac.uk This behavior is linked to the ordering of the ammonium groups and has been the subject of extensive theoretical modeling. core.ac.uk
To explain the ferroelectric properties of ammonium iron(III) sulfate, theoretical models such as the pseudospin-lattice coupled-mode (PLCM) model and statistical Green's function theory are employed. wiserpub.comresearchgate.net The ferroelectric behavior in this alum is associated with the order-disorder mechanism of the NH₄⁺ groups. core.ac.uk The proton motion is correlated with the "active" ammonium ion, and it is possible to apply a pseudospin model, similar to that used for potassium dihydrogen phosphate (B84403) (KDP), after appropriate modifications. wiserpub.comcore.ac.uk
Researchers have modified the two-sublattice PLCM model Hamiltonian by incorporating additional terms to better describe the system. wiserpub.comresearchgate.net Using the double-time temperature-dependent Green's function method, expressions for properties like the ferroelectric soft mode frequency, dielectric permittivity, and dielectric loss tangent are derived. researchgate.netresearchgate.net
The theoretical models for ammonium iron(III) sulfate are further refined by including phonon anharmonic couplings and spin-lattice interactions. wiserpub.comresearchgate.net The PLCM model has been modified to include third- and fourth-order phonon anharmonic interaction terms. core.ac.ukresearchgate.netniscpr.res.in These additions are crucial because the pseudospin motion in this crystal is expected to be highly damped with strong anharmonic phonon interactions. wiserpub.comcore.ac.uk
The modified model Hamiltonian includes terms for:
Third- and fourth-order phonon anharmonic interactions. wiserpub.com
Indirect and direct spin-lattice couplings. wiserpub.comresearchgate.net
Direct spin-spin coupling. researchgate.net
By fitting the model with values for various physical parameters, the temperature dependence of the material's dielectric properties can be numerically calculated. researchgate.netresearchgate.net The theoretical results obtained from these models show good agreement with experimental data, validating the theoretical framework used to describe the complex condensed matter phenomena in ammonium iron(III) sulfate. core.ac.ukresearchgate.net
Thermodynamic Simulations of Multicomponent Sulfate Systems
Thermodynamic simulations are crucial for understanding and optimizing industrial processes involving ammonium iron(III) sulfate, particularly in aqueous multicomponent systems relevant to hydrometallurgy and chemical synthesis. These simulations are used to predict phase equilibria, solubilities, and the distribution of species, which is vital for process design, such as crystallization and purification.
A prominent theoretical framework for these simulations is the Pitzer ion-interaction model. This model is effective for calculating solute and solvent activities in high-concentration electrolyte solutions and has been applied to various sulfate systems. researchgate.net While direct, comprehensive Pitzer models for the NH₄⁺-Fe³⁺-SO₄²⁻-H₂O system are specialized, the methodology has been successfully used for analogous and related systems, such as (NH₄)₂SO₄–Al₂(SO₄)₃–H₂O and (NH₄)₂SO₄–Cr₂(SO₄)₃–H₂O at 298.15 K. researchgate.net In these simulations, binary and mixing parameters are determined by fitting the model to experimental data, such as osmotic coefficients and solubility measurements. The resulting models can then be used to construct phase diagrams that guide separation and purification processes. For instance, simulations can show how increasing the concentration of ammonium sulfate can decrease the concentration of impurities, like iron, in the solid phase of ammonium alum, a key step in its purification. researchgate.net
The forced hydrolysis of Fe³⁺ ions in aqueous ammonium iron(III) sulfate solutions is another area where thermodynamic considerations are key. The chemical and structural properties of the resulting precipitates, which can include phases like goethite (α-FeOOH), hematite (B75146) (α-Fe₂O₃), and jarosite (NH₄Fe₃(OH)₆(SO₄)₂), are highly dependent on reactant concentrations, temperature, and time. srce.hr Thermodynamic modeling helps to predict the conditions under which specific phases are stable and will precipitate from the solution.
Computational techniques like Density Functional Theory (DFT) can also be employed to provide insights into the structure of ionic clusters in these complex solutions. By comparing calculated properties, such as Raman spectra, with experimental data, the most probable structures of solvated ion complexes can be identified, which is fundamental to building more accurate macroscopic thermodynamic models. rsc.org
Table 2: Application of Thermodynamic Models to Sulfate Systems This table summarizes the application and outputs of thermodynamic simulations in systems containing or related to ammonium iron(III) sulfate.
| Modeling Approach | System Studied (or Analogue) | Key Findings & Applications | Relevant Citations |
| Pitzer Ion-Interaction Model | Ternary Sulfate Systems (e.g., (NH₄)₂SO₄–Al₂(SO₄)₃–H₂O) | Calculation of solute/solvent activities; prediction of solubility and phase diagrams for purification processes. researchgate.net | researchgate.net |
| Phase Equilibria Studies | Hydrolysis of NH₄Fe(SO₄)₂ solutions | Prediction of precipitate phase composition (e.g., α-FeOOH, α-Fe₂O₃, Jarosite) based on process conditions. srce.hr | srce.hr |
| Calorimetry & Thermodynamic Properties | (NH₄)₂Mg(SO₄)₂·6H₂O (A Tutton Salt) | Measurement of heat capacity, enthalpy of dissolution, and standard enthalpy of formation, providing foundational data for models. sci-hub.se | sci-hub.se |
Solid State Transformations and Thermal Decomposition Pathways
Thermal Decomposition Mechanisms of Ammoniumiron(III)sulfate and Related Compounds
The thermal decomposition of ammonium (B1175870) iron(III) sulfate (B86663), as well as related iron-containing ammonium sulfates, does not occur in a single step but rather through a sequence of reactions yielding various gaseous and solid products. The pathway of decomposition is intricate, involving dehydration, deammoniation, and desulfation processes.
Upon heating, ammonium iron(III) sulfate dodecahydrate first loses its water of hydration. The anhydrous salt then undergoes further decomposition. The process involves the release of ammonia (B1221849) and sulfur oxides, leading to the formation of several solid intermediates before the final product is obtained.
The decomposition pathway can be summarized in the following stages:
Formation of Anhydrous Salt : The initial step is the loss of water molecules to form anhydrous ammonium iron(III) sulfate, NH₄Fe(SO₄)₂.
Formation of Intermediate Ammonium Iron Sulfates : Further heating leads to the formation of intermediate compounds. In the reaction of iron(III) oxide with ammonium sulfate, intermediates such as (NH₄)₃Fe(SO₄)₃ and NH₄Fe(SO₄)₂ have been identified at temperatures ranging from 224°C to 370°C.
Formation of Iron(III) Sulfate : As the temperature increases, these intermediates decompose to form iron(III) sulfate (Fe₂(SO₄)₃). The conversion to Fe₂(SO₄)₃ is typically complete around 480-490°C. sciencemadness.org
Formation of Iron(III) Oxide : The final solid product of the decomposition is iron(III) oxide (α-Fe₂O₃), which forms at higher temperatures, generally between 640°C and 710°C. sciencemadness.org
The thermal decomposition of the related compound, ammonium jarosite ((NH₄)Fe₃(SO₄)₂(OH)₆), also proceeds in a stepwise manner, involving the loss of adsorbed water, dehydroxylation, loss of ammonia, and finally, the loss of sulfate in two steps. researchgate.net
| Temperature Range (°C) | Intermediate/Product | Chemical Formula |
|---|---|---|
| 224 - 310 | Tris(ammonium) iron(III) tris(sulfate) | (NH₄)₃Fe(SO₄)₃ |
| 310 - 370 | Ammonium iron(III) sulfate | NH₄Fe(SO₄)₂ |
| 370 - 444 | Iron(III) sulfate | Fe₂(SO₄)₃ |
| 564 - 710 | Iron(III) oxide | α-Fe₂O₃ |
The atmosphere in which the thermal decomposition is carried out has a significant impact on the reaction pathway and the nature of the products formed.
In an air atmosphere, the iron in ammonium iron(III) sulfate typically remains in the +3 oxidation state throughout the decomposition process. However, in an inert atmosphere, the reduction of iron(III) to iron(II) has been observed, leading to the formation of iron(II) compounds. researchgate.net For instance, the thermal decomposition of (NH₄)₃Fe(SO₄)₃ in an inert atmosphere can result in the formation of some iron(II) compounds. researchgate.net
Temperature is a critical parameter that dictates the stability of the intermediates. The decomposition pathway of NH₄Fe(SO₄)₂ is dependent on the experimental conditions. At 400°C, it transforms into Fe₂(SO₄)₃, N₂, H₂O, and SO₂. researchgate.net However, at temperatures above 400°C under isothermal heating, the reduction of the iron(III) center has also been observed. researchgate.net
Kinetic Analysis of Thermal Decomposition Processes
The study of the kinetics of thermal decomposition provides valuable insights into the reaction mechanisms and the energy barriers associated with the different decomposition steps. Non-isothermal thermogravimetric analysis is a powerful technique for determining these kinetic parameters.
Non-isothermal thermogravimetric analysis (TGA), where the sample is heated at a constant rate, is widely used to study the kinetics of solid-state reactions. By analyzing the mass loss as a function of temperature, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined.
For the thermal decomposition of ammonium sulfate catalyzed by ferric oxide, the process has been divided into four distinct stages, with the activation energies determined for each stage. researchgate.netresearchgate.net The Kissinger iterative method is a common approach used for the global optimization of these kinetic parameters from non-isothermal TGA data. researchgate.netresearchgate.net
| Decomposition Stage | Activation Energy (kJ·mol⁻¹) |
|---|---|
| Stage 1 | 123.64 |
| Stage 2 | 126.58 |
| Stage 3 | 178.77 |
| Stage 4 | 216.99 |
Activation energies for the decomposition of ammonium sulfate catalyzed by ferric oxide. researchgate.netresearchgate.net
By fitting the experimental data from thermogravimetric analysis to various solid-state reaction models, the rate-limiting mechanism for each decomposition step can be identified. These mechanisms describe the physical and chemical processes that control the reaction rate, such as nucleation, growth, diffusion, or phase-boundary movement.
In the case of the ferric oxide-catalyzed decomposition of ammonium sulfate, the mechanisms for the different stages have been identified as follows: researchgate.net
Stage 1 and 4 : Mample power law, which is often associated with nucleation and growth mechanisms.
Stage 2 : Avrami-Erofeev equation, which describes nucleation and subsequent growth of the new phase.
Stage 3 : Contracting sphere (volume) equation, which is a phase-boundary controlled reaction model.
For the uncatalyzed thermal decomposition of ammonium sulfate, different limiting mechanisms have been identified for its three decomposition steps: a phase boundary reaction model for the deamination step, a crystallization growth and nucleation model for the dehydration of ammonium bisulfate, and a three-dimension diffusion mechanism for the decomposition of ammonium pyrosulfate. researchgate.net
Phase Transitions and Low-Temperature Behavior
While the high-temperature decomposition of ammonium iron(III) sulfate has been extensively studied, its behavior at low temperatures, including potential phase transitions, is also of scientific interest. Research on closely related compounds provides insights into the types of structural changes that might occur.
For instance, the related compound Fe(NH₃)₂PO₄ exhibits a phase transition from an orthorhombic to a monoclinic crystal system at temperatures below 220 K. mdpi.com Similarly, studies on ammoniojarosite at low temperatures have shown an anisotropic thermal expansion, with the c-axis of the unit cell changing more significantly than the a-axis. researchgate.net While direct studies on the low-temperature phase transitions of ammonium iron(III) sulfate are not as prevalent, these examples from similar materials suggest that changes in crystal structure and symmetry upon cooling are plausible.
Ferroelectric Phase Transition Dynamics in Alum Crystals
Ammonium iron(III) sulfate dodecahydrate, also abbreviated as AFeSD-alum, is recognized as a typical ferroelectric compound. researchgate.netresearchgate.net It exhibits a phase transition from a paraelectric state to a ferroelectric state as the temperature is lowered. This transition is a key aspect of its solid-state physics, driven by changes in its crystal structure and the dynamics of its constituent ions.
The transition to the ferroelectric phase occurs at a Curie temperature (T_c) of 88 K (-185 °C). researchgate.net Above this temperature, in the paraelectric phase (Phase I), the crystal possesses a cubic structure belonging to the Pa3 space group. researchgate.net In this state, the arrangement of the ions is highly symmetric. As the crystal is cooled below 88 K, it enters the ferroelectric phase (Phase II), and its crystal structure changes to the Pca21 space group. researchgate.net This transition to a lower symmetry structure is concurrent with the emergence of spontaneous electrical polarization, the defining characteristic of a ferroelectric material.
The mechanism behind this phase transition is complex and has been attributed to the ordering of the ammonium (NH₄⁺) ions and the arrangement of hydrogen bonds. researchgate.netresearchgate.net Neutron diffraction studies suggest that an asymmetric distribution of hydrogen bonds involving the sulfate groups is a primary driver for the ferroelectric phase transition in alums. researchgate.net The rotational motion of the monovalent NH₄⁺ ions also plays a crucial role in this process. researchgate.netresearchgate.net
The dielectric properties of AFeSD-alum have been a subject of theoretical and experimental investigation. The dielectric permittivity of the crystal has been shown to obey the Curie-Weiss law, which is characteristic of ferroelectric materials approaching their phase transition temperature. researchgate.net Theoretical studies using models such as the pseudospin-lattice coupled-mode Hamiltonian and statistical Green's function theory have been employed to describe the dielectric behavior, including the thermal dependence of the soft mode frequency, dielectric permittivity, and dielectric loss. researchgate.netresearchgate.net
| Property | Value / Description | Reference |
|---|---|---|
| Ferroelectric Transition Temperature (T_c) | 88 K (-185 °C) | researchgate.net |
| Paraelectric Phase (T > 88 K) Crystal System | Cubic | researchgate.net |
| Paraelectric Phase Space Group | Pa3 | researchgate.net |
| Ferroelectric Phase (T < 88 K) Space Group | Pca21 | researchgate.net |
| Primary Transition Mechanism | Asymmetric distribution of hydrogen bonds and rotational motion of NH₄⁺ ions | researchgate.net |
Investigations of Magnetic Ordering and Low-Temperature Physics in Paramagnetic Salts
Ammonium iron(III) sulfate is a well-known paramagnetic salt, a property conferred by the presence of the iron(III) ion (Fe³⁺). wikipedia.org The Fe³⁺ ion has unpaired electrons in its d-orbitals, which gives rise to a net magnetic moment. In the solid state, these magnetic moments are typically randomly oriented, but they can align under the influence of an external magnetic field. At very low temperatures, interactions between these magnetic moments can lead to collective magnetic phenomena, such as magnetic ordering.
The high-spin Fe³⁺ ion (S = 5/2) in octahedral coordination, as found in the alum structure, is a subject of interest in magnetic studies. unam.mx Techniques such as Electron Paramagnetic Resonance (EPR) and Mössbauer spectroscopy are pivotal in probing the electronic environment and magnetic behavior of the Fe³⁺ ions. Mössbauer spectra of AFeSD-alum have been studied over a temperature range of 85–250 K, providing insights into the paramagnetic hyperfine structure and relaxation effects within the crystal. researchgate.net
EPR studies are particularly useful for determining the electronic properties of paramagnetic centers. For high-spin Fe³⁺, the spectra are interpreted using a spin Hamiltonian that includes zero-field splitting (ZFS) parameters (D and E). These parameters are sensitive to the local symmetry of the iron ion and can change with temperature. unam.mx For instance, in a study of a comparable octahedral high-spin Fe(III) compound, the ZFS parameters were found to increase as the temperature was lowered from 290 K to 5 K, indicating a temperature-dependent change in the electronic environment, which was attributed to the influence of hydrogen bonding interactions. unam.mx
While ammonium iron(III) sulfate itself is paramagnetic, studies on analogous ammonium sulfate single crystals (doped with Mn²⁺) reveal complex behaviors at the ferroelectric phase transition temperature that can inform our understanding of AFeSD-alum. These studies have shown the existence of two inequivalent sublattices within the crystal structure. aps.org Interestingly, at the same transition temperature (223 K in the case of ammonium sulfate), the two distinct centers can exhibit different types of phase transitions—one showing a first-order (discontinuous) transition and the other a second-order (continuous) transition. aps.org This highlights the complexity of solid-state transformations in these materials.
At very low temperatures, the magnetic properties of paramagnetic salts can deviate from simple paramagnetic behavior. The specific heats of several paramagnetic salts, including iron ammonium alum, have been measured at very low temperatures to understand the energy levels of the ions and the interactions between them. wikipedia.org These studies are crucial for applications such as adiabatic refrigeration. wikipedia.org
| Technique | Finding / Observation | Temperature Range | Reference |
|---|---|---|---|
| General Property | Paramagnetic due to Fe³⁺ ion | General | wikipedia.org |
| Mössbauer Spectroscopy | Investigation of paramagnetic hyperfine structure and relaxation | 85 K - 250 K | researchgate.net |
| EPR Spectroscopy (on analogous Fe³⁺ compounds) | High-spin Fe³⁺ (S = 5/2) with temperature-dependent zero-field splitting (ZFS) parameters | 5 K - 290 K | unam.mx |
| EPR Spectroscopy (on analogous (NH₄)₂SO₄) | Evidence of two inequivalent sublattices and both first and second-order phase transitions at T_c | 113 K - 398 K | aps.org |
| Low-Temperature Calorimetry | Used to study specific heat and energy levels for applications like adiabatic refrigeration | Very Low Temperatures | wikipedia.org |
Advanced Applications in Catalysis and Materials Science
Catalytic Activity of Ammoniumiron(III)sulfate Systems
The catalytic prowess of ammonium (B1175870) iron(III) sulfate (B86663) is demonstrated in various chemical and biochemical reactions, where it facilitates the generation of reactive species or provides active sites for transformations.
Mechanisms of Free Radical Generation in Biochemical Contexts
In the realm of biochemistry, ammonium iron(III) sulfate is utilized as a catalyst for the generation of free radicals. acs.orgnih.govnih.govresearchgate.net The ferric iron (Fe³⁺) in the salt can participate in redox cycling, making it an effective catalyst for reactions that produce reactive oxygen species. Research has shown that ferric complexes can catalyze processes such as microsomal chemiluminescence, lipid peroxidation, and the generation of hydroxyl radicals. semanticscholar.org For instance, the presence of ammonium ferric sulfate has been linked to increased activity of xanthine (B1682287) oxidase and xanthine oxidoreductase in cultured rat cells. acs.orgnih.govsemanticscholar.org It can also serve as an iron source to restore the catalytic activity of apoenzymes, such as soybean lipoxygenase. nih.govsemanticscholar.org These processes are fundamental to studying oxidative stress and the roles of iron in biological systems.
Homogeneous and Heterogeneous Catalysis in Organic Reactions
Ammonium iron(III) sulfate serves as an efficient catalyst in various organic synthesis reactions. It can function in both homogeneous and heterogeneous systems to promote key transformations like condensation and reduction.
One notable application is in the one-pot, three-component condensation reaction to synthesize 1,4-dihydropyridines, where it acts as the catalyst. researchgate.net Furthermore, it is used as an additive in the reduction of aromatic nitro compounds to their corresponding amino compounds, with alumina-supported hydrazine (B178648) hydrate (B1144303) as the catalyst. researchgate.net The catalytic action of ammonium salts, in general, has also been noted in aldol (B89426) condensation reactions. mdpi.com
| Reaction Type | Role of Ammonium Iron(III) Sulfate | Example Products | Reference |
|---|---|---|---|
| Condensation | Catalyst | 1,4-dihydropyridines | researchgate.net |
| Reduction | Additive | Aromatic amines | researchgate.net |
Role as a Precursor for Active Catalytic Species (e.g., Iron Oxides in SCR)
Ammonium iron(III) sulfate is a valuable precursor for creating active catalytic materials, particularly iron oxides used in environmental applications like the Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH₃). While the final active catalyst is often an iron oxide (like α-Fe₂O₃) on a support such as titania (TiO₂), the choice of the iron precursor is critical. acs.org
Using an iron sulfate precursor, such as that derived from ammonium iron(III) sulfate, to prepare Fe₂O₃/TiO₂ catalysts has been shown to be highly effective for SCR. acs.org The sulfate ions play a crucial role by increasing the number of strong Brønsted acid sites on the catalyst surface. acs.org These acid sites are essential for adsorbing ammonia (as NH₄⁺ ions), a key step in the SCR reaction mechanism where NOx is converted to harmless nitrogen (N₂) and water. acs.org This method yields catalysts with highly dispersed iron phases and high NOx conversion efficiency, demonstrating the importance of ammonium iron(III) sulfate as a source for the active ferric and sulfate species. acs.orgrsc.org
Catalytic Purification Processes (e.g., carbon nanotube purification)
The purification of carbon nanotubes (CNTs) to remove amorphous carbon and metallic catalyst residues is a critical step in their production. Iron salts can be used to catalytically enhance this purification process. Specifically, ammonium iron(II) sulfate has been shown to be an effective catalyst for purifying single-walled carbon nanotubes (SWCNTs) when refluxed in hydrogen peroxide. rsc.org
The mechanism involves the Fe²⁺ ions from the salt participating in a Fenton-like reaction with hydrogen peroxide. This reaction generates highly reactive hydroxyl radicals (•OH), which selectively oxidize and remove the amorphous carbon impurities without significantly damaging the SWCNTs. rsc.org The effectiveness of ammonium iron(II) sulfate in this process highlights the utility of the iron ammonium sulfate family in advanced purification technologies. rsc.org
Precursor for Advanced Materials Synthesis
The compound is a key starting material in the bottom-up fabrication of nanomaterials, where its decomposition and reaction lead to the formation of structures with desirable magnetic and electronic properties.
Fabrication of Iron Oxide Nanoparticles and Thin Films for Magnetic and Electronic Applications
Ammonium iron(III) sulfate is a widely used precursor for the synthesis of iron oxide nanoparticles, which are of significant interest for their magnetic and electronic properties. These nanoparticles, particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are used in data storage, ferrofluids, and biomedical applications.
A common synthesis route is the co-precipitation method. In this process, an aqueous solution of ammonium iron(II) sulfate is mixed with a solution of ammonium iron(III) sulfate (NH₄Fe(SO₄)₂). By adding a base, such as ammonium hydroxide (B78521), the iron(II) and iron(III) ions are co-precipitated to form magnetite (Fe₃O₄) nanoparticles. This method allows for control over the particle size and magnetic properties.
Similarly, ammonium iron salts can be used to create iron oxide thin films. Techniques like successive ionic layer adsorption and reaction (SILAR) followed by annealing can be employed to deposit thin films of iron oxides onto substrates. These films have potential applications in magnetic storage media and electronic sensor devices.
| Material | Synthesis Method | Precursor(s) | Key Application Areas | Reference |
|---|---|---|---|---|
| Magnetite (Fe₃O₄) Nanoparticles | Co-precipitation | Ammonium Iron(II) Sulfate & Ammonium Iron(III) Sulfate | Magnetic storage, Ferrofluids, Biomedical | |
| Iron Oxide Thin Films | SILAR / Annealing | Ammonium Iron Citrate (B86180) / Sulfate | Magnetic sensors, Electronic devices |
Development of Advanced Materials for Adiabatic Demagnetization Refrigeration
Ammonium iron(III) sulfate, commonly known as ferric ammonium alum (FAA), is a key material in the field of cryogenics, specifically in the application of adiabatic demagnetization refrigeration (ADR). d-nb.inforesearchgate.netwikipedia.org This technique is a primary method for achieving temperatures in the milli-Kelvin range, which are crucial for fundamental scientific research and the operation of sensitive technologies like quantum computers and advanced detectors. d-nb.inforesearchgate.netnumberanalytics.com
The principle of ADR relies on the magnetocaloric effect observed in paramagnetic materials like ferric ammonium alum. numberanalytics.com The process involves two main stages:
Isothermal Magnetization: The paramagnetic salt, such as FAA, is placed in a strong magnetic field while in thermal contact with a heat sink (like liquid helium). This process aligns the magnetic moments of the iron ions, decreasing the material's magnetic entropy. The heat generated during this stage is transferred to the heat sink. numberanalytics.com
Adiabatic Demagnetization: The material is then thermally isolated, and the external magnetic field is slowly reduced to zero. With the entropy remaining constant (adiabatic process), the decrease in magnetic field allows the magnetic dipoles to randomize. This randomization requires energy, which is drawn from the thermal vibrations of the crystal lattice, resulting in a significant drop in the material's temperature. d-nb.infonumberanalytics.com
Ferric ammonium alum is classified as a conventional paramagnetic salt for ADR, suitable for reaching temperatures below 1 Kelvin. d-nb.infonumberanalytics.com Its utility stems from the weak magnetic interactions between the Fe³⁺ ions in its crystal structure, which are kept far apart by the surrounding water and sulfate ions. d-nb.info This property ensures that the material behaves as an almost-ideal paramagnet down to very low temperatures. d-nb.info
In practical applications, such as in space-based X-ray sensors, efforts have been made to optimize the thermal contact with the FAA crystals. One method involves growing the ferric ammonium sulfate crystals directly onto gold-plated copper wires that function as a thermal bus, enhancing the efficiency of the cooling system. nasa.gov
The table below compares Ferric Ammonium Alum with other common materials used for adiabatic demagnetization refrigeration.
| Material Name | Chemical Formula | Common Abbreviation | Typical Use Range |
| Ferric Ammonium Alum | NH₄Fe(SO₄)₂·12H₂O | FAA | < 1 K d-nb.infonumberanalytics.com |
| Chromium Potassium Alum | KCr(SO₄)₂·12H₂O | CPA | < 1 K d-nb.info |
| Cerium Magnesium Nitrate (B79036) | Mg₃Ce₂(NO₃)₁₂·24H₂O | CMN | mK range d-nb.info |
| Manganese Ammonium Sulfate | Mn(NH₄)₂(SO₄)₂·6H₂O | MAS | mK range d-nb.info |
This table presents a selection of materials used in ADR for comparative purposes.
Recent research has also explored frustrated magnets as an alternative to conventional paramagnets like FAA. These materials can potentially reach even lower temperatures because their inherent magnetic frustration impedes magnetic ordering, which is the main limiting factor for the base temperature of traditional refrigerants. d-nb.inforesearchgate.net
Integration into Complex Metal-Organic Frameworks or Coordination Polymers
Ammonium iron(III) sulfate and its related compounds serve as important precursors and components in the synthesis of advanced porous materials like Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). rsc.orgacs.org These materials are of great interest due to their high surface area, tunable porosity, and potential applications in catalysis, gas storage, and drug delivery. mdpi.comnih.gov The iron ions (Fe³⁺ or Fe²⁺) act as the metallic nodes, while the ammonium and sulfate ions can play roles in the synthetic process and final structure.
Iron-based MOFs are particularly noted for their low toxicity, cost-effectiveness, and redox activity. frontiersin.org The synthesis of these frameworks often involves the reaction of an iron salt with an organic linker molecule. While various iron salts can be used, the components derived from ammonium iron(III) sulfate are relevant in several synthetic strategies. mdpi.comnoahchemicals.com For example, a three-dimensional, open-framework iron phosphate (B84403) MOF was synthesized hydrothermally, incorporating ammonium groups into its final structure. acs.org
A notable strategy in creating functional materials is the post-synthetic modification of existing frameworks. In one study, a Ni(II)-based coordination polymer was synthesized and then used to capture Mohr's salt (ammonium iron(II) sulfate). rsc.org This process resulted in the incorporation of iron into the structure, creating a bimetallic Fe@Ni-CP with enhanced electrocatalytic activity for the oxygen evolution reaction (OER). rsc.org This demonstrates a method for integrating the components of an ammonium iron sulfate salt into a pre-existing coordination polymer to create a more active catalyst.
The general process for forming these structures can be summarized as:
Hydrothermal Synthesis: Iron salts are reacted with organic ligands under heat and pressure. This method has been used to create iron-4,4'-bipyridine coordination polymers. researchgate.net
Precursor Pyrolysis: An iron salt and a nitrogen precursor can be pyrolyzed to create heterogeneous catalysts. For instance, an iron-phenanthroline complex adsorbed on carbon black and pyrolyzed at 800 °C yielded a highly effective catalyst for the hydrogenation of nitroarenes. mdpi.com
Controlled Release Fertilizers: Fe-MOFs have been synthesized using ammonium sulfate as a nitrogen source, creating materials that can slowly release nutrients like nitrogen, phosphorus, and iron into the soil. acs.org
The choice of precursor can significantly influence the properties of the resulting material. The sulfate ions, for instance, can play a crucial role in creating strong Brönsted acid sites on catalysts, which are important for reactions like the selective catalytic reduction (SCR) of NOx. acs.org
Interfacial Chemistry and Adsorption Phenomena
The interfacial behavior of ammonium iron(III) sulfate is governed by the interactions of its constituent ions—Fe³⁺, NH₄⁺, and SO₄²⁻—with the surfaces of other materials. These adsorption phenomena are critical in catalysis, environmental remediation, and materials synthesis. uu.nljwent.net
The adsorption of Fe(III) ions is a key process in various applications. Studies have shown that Fe(III) can be effectively removed from aqueous solutions by adsorbing onto the surface of nanoparticles, such as copper oxide (CuO). jwent.net The efficiency of this adsorption is highly dependent on factors like pH, initial ion concentration, and contact time. The process often involves multilayer adsorption on a heterogeneous surface, indicating physical adsorption processes are at play. jwent.net Similarly, Fe(III) ions have been shown to adsorb onto biopolymers like chitosan. diva-portal.org
In the context of catalyst preparation, the properties of the precursor solution containing the iron salt can dramatically affect the final material. For instance, when preparing supported iron(III)-oxide catalysts, a solution of ammonium iron(III)-citrate was found to have a much higher viscosity upon drying compared to an iron(III)-nitrate solution. uu.nl This high viscosity prevented the migration of the iron precursor during the drying process, resulting in a much better dispersion of the iron oxide on the support material. uu.nl This demonstrates how the chemistry of the iron complex in solution dictates the interfacial interaction during catalyst synthesis.
The ammonium ion (NH₄⁺) also exhibits distinct adsorption behavior. Research on the reverse flotation of coal shows that ammonium salts adsorb differently onto sub-bituminous coal versus silica. acs.org The adsorption capacity is influenced by the initial concentration of the salt and the pH of the solution, with adsorption on both surfaces increasing with concentration. acs.org
The table below summarizes key findings from adsorption studies involving the constituent ions of ammonium iron(III) sulfate.
| Adsorbate | Adsorbent | Key Findings | Reference |
| Fe(III) ions | CuO Nanoparticles | Maximum adsorption at pH 9; process follows multilayer physical adsorption. | jwent.net |
| Fe(II) ions | β-FeOOH | Specifically adsorbed Fe(II) ions modulate interfacial affinity, enhancing nitrate-to-ammonia conversion. | pnas.org |
| Ammonium Salt | Sub-bituminous Coal | Equilibrium adsorption capacity of 17.19 mg/g. | acs.org |
| Ammonium Salt | Silica | Equilibrium adsorption capacity of 8.61 mg/g. | acs.org |
This table highlights the adsorption behavior of the ionic components on different surfaces.
Furthermore, the adsorption of ferrous ions (Fe²⁺), the reduced form of Fe³⁺, at interfaces can modulate surface properties to enhance catalytic reactions. In one study, Fe(II) ions adsorbed on the surface of iron oxyhydroxide (β-FeOOH) were found to significantly enhance the electrocatalytic reduction of nitrate to ammonia in neutral media by increasing the local concentration of nitrate ions near the catalyst surface. pnas.org This highlights the sophisticated role that iron ions can play in controlling interfacial reactivity.
Analytical Chemistry Methodologies and Standardization
Use as a Primary Standard in Iron Quantification
Ammonium (B1175870) iron(III) sulfate (B86663) dodecahydrate is employed as a primary standard for the quantification of iron. acs.org A primary standard is a highly pure and stable compound used to standardize solutions. This compound's key attributes for this role include its high purity (typically ≥99%), stability in air, and a high molar mass, which helps to minimize weighing errors. vwr.comthermofisher.comsigmaaldrich.com It is a crystalline solid that is not significantly hygroscopic, meaning it does not readily absorb moisture from the atmosphere. wikipedia.org
For standardization purposes, a precisely weighed amount of ammonium iron(III) sulfate dodecahydrate is dissolved in a specific volume of a solvent, usually dilute sulfuric acid to prevent the hydrolysis of the iron(III) ion, creating a standard solution of Fe³⁺. This solution of known iron concentration can then be used to determine the concentration of other solutions, such as ethylenediaminetetraacetic acid (EDTA), through titration. acs.org
Application as an Indicator in Volumetric Titrations (e.g., Volhard Method for Chloride)
A prominent application of ammonium iron(III) sulfate is as an indicator in the Volhard method, a type of back titration used to determine the concentration of halide ions like chloride (Cl⁻). testbook.comuohyd.ac.in In this method, an excess amount of a standard silver nitrate (B79036) (AgNO₃) solution is added to the sample containing chloride ions, which causes the precipitation of silver chloride (AgCl). canterbury.ac.nz
The remaining unreacted silver ions are then titrated with a standard solution of potassium thiocyanate (B1210189) (KSCN) or ammonium thiocyanate (NH₄SCN). pharmacyinfoline.com A solution of ammonium iron(III) sulfate acts as the indicator. calpaclab.commorphisto.deanalytics-shop.comlabstellar.deitwreagents.com The endpoint of the titration is reached when all the excess silver ions have reacted with the thiocyanate. The first excess of thiocyanate then reacts with the Fe³⁺ ions from the indicator to form a distinctively colored complex ion, signaling the completion of the titration. testbook.comcanterbury.ac.nz
Stoichiometric and Mechanistic Insights into Titrimetric Reactions
The Volhard method is based on a sequence of well-understood stoichiometric reactions. The initial step is the precipitation of the halide ion with an excess of silver ions. For chloride, the reaction is:
Ag⁺(aq) (excess) + Cl⁻(aq) → AgCl(s)
Following this, the excess silver ions are titrated with a standard thiocyanate solution:
Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)
The endpoint is identified when the first drop of excess thiocyanate reacts with the ferric iron indicator, forming a soluble, intensely colored complex: quizlet.com
Fe³⁺(aq) + SCN⁻(aq) ⇌ [Fe(SCN)(H₂O)₅]²⁺(aq)
This complex, pentaaqua(thiocyanato-N)iron(III), gives the solution a reddish-brown color, indicating that all the excess silver has been consumed. canterbury.ac.nzbyjus.com To ensure a sharp endpoint, the titration is performed in an acidic medium, typically using nitric acid, which prevents the precipitation of iron(III) hydroxide (B78521). byjus.com
Evaluation of Reliability and Metrological Aspects in Standardization Procedures
The Volhard method is generally reliable for the determination of chloride, bromide, and iodide ions. uohyd.ac.in However, certain metrological factors must be carefully managed to ensure accuracy. A potential source of error is the adsorption of Ag⁺ ions onto the surface of the silver chloride precipitate. To counteract this, the titration flask should be shaken vigorously. Alternatively, the AgCl precipitate can be filtered out before the back titration. byjus.com Another strategy involves adding a small amount of nitrobenzene, which coats the AgCl precipitate and prevents its reaction with the thiocyanate solution. byjus.com
The concentration of the ammonium iron(III) sulfate indicator is also a critical parameter. If the concentration is too high, it can lead to a premature endpoint, whereas a concentration that is too low may result in a faint and difficult-to-observe color change. The temperature must also be controlled, as the stability of the colored iron-thiocyanate complex is temperature-dependent. Despite these considerations, the Volhard method is valued for its accuracy and robustness, particularly in acidic solutions where other methods might fail. testbook.commt.com A validation study of the Volhard method for chloride determination in food demonstrated its reliability. researchgate.net
Spectrophotometric Method Development for Various Analytes (e.g., Fluoride (B91410) Determination)
Ammonium iron(III) sulfate is also used in the development of spectrophotometric methods for the quantification of various substances. A notable example is the determination of fluoride ions (F⁻). nih.gov This method relies on the ability of fluoride ions to bleach the color of an iron(III) complex.
A colored complex of iron(III), such as with methyl salicylate, is prepared using ammonium iron(III) sulfate. nih.gov When a sample containing fluoride is introduced, the fluoride ions react with the Fe³⁺ to form the stable and colorless hexafluoroferrate(III) complex ([FeF₆]³⁻). nih.gov This reaction leads to a decrease in the absorbance of the solution, which is proportional to the fluoride concentration. The change in absorbance is measured with a spectrophotometer at a specific wavelength, and the fluoride concentration is determined from a calibration curve. nih.govuni.edu
| Parameter | Value | Reference |
| Wavelength (λmax) | 525 nm | nih.gov |
| Linear Range | 0.01-0.08 mg NaF/mL | nih.gov |
Electrochemical Characterization in Analytical Systems
The electrochemical properties of the Fe³⁺/Fe²⁺ redox couple, for which ammonium iron(III) sulfate is a convenient source of Fe³⁺ ions, are well-established and utilized in various analytical applications. In techniques like cyclic voltammetry, the reversible one-electron reduction of Fe³⁺ to Fe²⁺ and its subsequent re-oxidation can be readily observed at electrodes such as platinum or glassy carbon.
The predictable and stable electrochemical behavior of solutions prepared from ammonium iron(III) sulfate makes the Fe³⁺/Fe²⁺ system a valuable redox probe. It is used to investigate the properties of electrode surfaces and to elucidate the mechanisms of other electrochemical reactions. Furthermore, it can act as a mediator in biosensors, facilitating electron transfer between an enzyme and an electrode.
Interdisciplinary Research Perspectives
Role in Environmental Remediation Technologies (e.g., Wastewater Treatment Coagulation)
Ammonium (B1175870) iron(III) sulfate (B86663) is utilized as a coagulant and flocculant in water and wastewater treatment. chemimpex.comchemimpex.commorphisto.de The primary function of a coagulant is to destabilize colloidal particles present in water, which are often too small to settle on their own. wcs-group.co.uk When added to water, the highly charged ferric iron (Fe³⁺) ions from the dissolved salt neutralize the negative charges on the surface of suspended particles. wcs-group.co.uk This neutralization allows the fine particles to come together, or agglomerate, into larger, heavier masses called flocs. The process is enhanced by the formation of iron hydroxide (B78521) precipitates as the ferric ions react with the water's alkalinity. wcs-group.co.uk These flocs can then be more easily removed from the water through sedimentation or filtration. morphisto.de
Interactions with Biological Systems (focused on chemical mechanisms)
The chemical properties of ammonium iron(III) sulfate, particularly the presence of the Fe³⁺ ion, drive its interactions with biological systems. Research focuses on its direct effects on cellular processes and its use as a model compound to understand complex biological phenomena like biomineralization.
Ammonium iron(III) sulfate exhibits a toxic action on various microorganisms by inhibiting their metabolic processes. Microcalorimetric studies have quantified this effect by measuring the heat flow from microbial metabolism over time. In one such study, the addition of ammonium iron(III) sulfate to cultures of the bacterium Bacillus subtilis, the bacterium Pseudomonas putida, and the yeast Candida humicola demonstrated a clear dose-dependent inhibition.
The research established the minimum concentrations of the compound required to completely inhibit the metabolic activity of these microbes. Furthermore, for all three microorganisms, an approximately linear relationship was found between the microbial growth rate constant (k) and the concentration of ammonium iron(III) sulfate within specific dose ranges.
Table 1: Inhibitory Concentrations and Growth Rate Correlations of Ammonium Iron(III) Sulfate on Various Microbes
| Microorganism | Concentration for Complete Inhibition (μg/mL) | Dose Range for Linear Correlation of Growth Rate (μg/mL) | Linear Correlation Coefficient (R) |
|---|---|---|---|
| Candida humicola | 320.0 | 10.0 - 320.0 | -0.9955 |
| Bacillus subtilis | 160.0 | 0 - 160.0 | -0.9868 |
| Pseudomonas putida | 160.0 | 10.0 - 160.0 | -0.9746 |
Biomineralization is the process by which organisms produce minerals. pnas.org Iron alums and related salts serve as valuable analogs in laboratory settings to study these complex pathways. For instance, in studies of magnetotactic bacteria, which form intracellular nanoparticles of magnetite (Fe₃O₄), ammonium iron salts are used as a soluble source of iron to investigate the role of specific proteins in mineral formation. pnas.org
In one study, ammonium iron(II) sulfate was used in in vitro experiments to demonstrate that the protein MamP can catalyze the formation of mixed-valent Fe(II)-Fe(III) oxides, which are precursors to magnetite. pnas.org While this study used the ferrous (Fe²⁺) analog, the principle of using a stable, soluble double salt to supply iron ions for modeling biomineralization processes is highlighted. This approach allows researchers to isolate specific components of the biological machinery and study their direct role in controlling mineral nucleation and growth under controlled chemical conditions, providing insights that are difficult to obtain from more complex in vivo systems. pnas.orgnih.gov
Geochemical Significance: Natural Occurrence and Mineralogical Studies
While the synthetic compound ammonium iron(III) sulfate dodecahydrate (ferric alum) is a common laboratory chemical, a naturally occurring mineral with this exact Fe³⁺ formula is not prominently documented in mineralogical literature. However, its close ferrous (Fe²⁺) analog, Mohrite, is a recognized mineral species. wikipedia.org Mohrite is part of the Picromerite group of minerals and often occurs in association with Boussingaultite, its magnesium analog. mindat.org
These related minerals typically form in specific geochemical environments, such as geothermal fields, as sublimates from volcanic fumaroles, or on burning coal dumps. wikipedia.orghandbookofmineralogy.org Mineralogical studies of these compounds provide insight into the conditions under which such double sulfates can form in nature.
Table 2: Mineralogical Properties of Natural Analogs of Ammonium Iron Sulfate
| Property | Mohrite | Boussingaultite |
|---|---|---|
| Ideal Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | (NH₄)₂Mg(SO₄)₂·6H₂O wikipedia.org |
| Crystal System | Monoclinic | Monoclinic mindat.org |
| Color | Pale green to colorless | Colorless, yellowish-pink mindat.org |
| Luster | Vitreous | Silky, Vitreous mindat.org |
| Hardness (Mohs) | 2 - 2.5 | 2 mindat.org |
| Typical Occurrence | Geothermal fields, burning coal dumps | Fumarolic sublimate, geothermal fields wikipedia.orghandbookofmineralogy.org |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Tailored Properties
While traditional synthesis of ammonium (B1175870) iron(III) sulfate (B86663) involves crystallization from an aqueous solution of ferric sulfate and ammonium sulfate, future research is heading towards more controlled and innovative synthetic methodologies. wikipedia.orgchemicalbook.com The goal is to tailor the compound's physical and chemical properties—such as crystal size, morphology, and purity—for specific applications.
One emerging area is the exploration of "green synthesis" routes. These methods utilize natural extracts, such as those from plants, which can act as both reducing and capping agents. nih.gov This approach, primarily demonstrated for iron-based nanoparticles, offers a pathway to produce materials with controlled sizes and reduced environmental impact. nih.gov For instance, research has shown the synthesis of zero-valent iron nanoparticles using chelating agents and borohydride reduction of precursors like ammonium iron(II) sulfate, suggesting that similar controlled reduction or precipitation techniques could be adapted for ammonium iron(III) sulfate to create nanostructures with unique catalytic or magnetic properties. scispace.com
Future research will likely focus on:
Controlled Precipitation: Manipulating parameters like pH, temperature, and reactant concentration to dictate nucleation and growth, leading to specific particle sizes and distributions.
Sonochemical and Microwave-Assisted Synthesis: Employing alternative energy sources to influence reaction kinetics and crystal formation, potentially yielding novel phases or morphologies.
Use of Templates and Capping Agents: Incorporating structure-directing agents to guide the crystallization process, enabling the formation of nanorods, nanowires, or porous architectures with high surface areas.
These advanced synthetic methods aim to produce ammonium iron(III) sulfate-based materials with enhanced performance for applications in catalysis, water treatment, and as precursors for complex oxides.
Deeper Understanding of Structure-Property Relationships at the Atomic Level
The link between the atomic arrangement and the macroscopic properties of ammonium iron(III) sulfate is fundamental. As a member of the alum class, it possesses a well-defined crystal structure. wikipedia.org However, a deeper, quantum-level understanding remains an active area of research. The paramagnetic nature and weak oxidizing capabilities of the compound are known, but future studies will aim to precisely map these properties to the electronic configuration of the iron(III) center and its coordination environment. wikipedia.org
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose. DFT calculations can elucidate the electronic structure, magnetic moments, and bonding characteristics within the crystal lattice. nih.govacs.org Such studies can predict how subtle changes in the structure—like the substitution of the ammonium or sulfate ions, or the introduction of defects—can alter the material's properties. For example, DFT has been successfully used to compute Mössbauer parameters for various iron-containing molecules, providing deep insight into the local chemical environment of the iron nucleus. nih.gov Applying these computational tools can help explain the origins of its pale violet color and predict how its catalytic or magnetic behavior might be tuned. wikipedia.org
Key research questions to be addressed include:
How does the interaction between the [Fe(H₂O)₆]³⁺ complex and the surrounding sulfate and ammonium ions influence its redox potential?
What is the precise nature of hydrogen bonding within the hydrated structure, and how does it affect the material's stability and dehydration process?
Can atomic-level defects be intentionally introduced to create active sites for catalysis?
Integration into Hybrid Materials and Nanocomposites for Multifunctional Applications
A significant emerging trend is the use of inorganic salts like ammonium iron(III) sulfate as precursors or components in hybrid materials and nanocomposites. nih.gov This approach seeks to combine the properties of the iron salt with polymers, metal oxides, or carbon-based materials to create multifunctional systems.
Research has demonstrated the synthesis of magnetic iron oxide nanoparticles from iron salt precursors, which are then coated or doped to enhance their functionality. acs.orgacs.org For example, Ni-doped Fe₃O₄ nanocomposites have been synthesized and shown to be effective catalysts and adsorbents for heavy metal ions. acs.org Ammonium iron(III) sulfate could serve as a reliable and cost-effective iron source in similar syntheses.
Future avenues for integration include:
Polymer-Matrix Composites: Dispersing ammonium iron(III) sulfate or its derivatives within a polymer matrix to enhance thermal stability, or to impart magnetic or catalytic properties to the polymer.
Core-Shell Nanoparticles: Using iron-based nanoparticles derived from the salt as a core, which is then coated with another material (e.g., silica, titania) to improve stability and provide a surface for further functionalization.
Metal-Organic Framework (MOF) Precursors: Utilizing the salt as a source of iron nodes for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.
These hybrid materials could find use in environmental remediation, as catalysts for organic synthesis, and in biomedical applications. nih.govjchemtech.com
Advanced Spectroscopic and In-Situ Characterization Techniques for Dynamic Processes
To fully understand and control the synthesis and performance of materials derived from ammonium iron(III) sulfate, advanced characterization techniques are essential. While standard methods like X-ray Diffraction (XRD) confirm the crystal structure, they provide a static picture. scispace.com The future lies in in-situ and operando techniques that monitor changes as they happen.
For instance, in-situ XRD or Raman spectroscopy could be used to observe the crystallization process in real-time, providing insights into nucleation and growth mechanisms under different synthetic conditions. This would allow for precise control over the final product's characteristics. When the material is used as a catalyst, techniques like X-ray Absorption Spectroscopy (XAS) can provide information on the oxidation state and local coordination environment of the iron atoms during the reaction, helping to elucidate the catalytic mechanism.
Emerging characterization approaches include:
Cryo-Electron Microscopy: To visualize the crystal structure of hydrated intermediates at high resolution.
Mössbauer Spectroscopy: To probe the nuclear environment of the iron atoms, providing detailed information on oxidation states, spin states, and magnetic ordering. nih.gov
Acoustic Analysis: A novel, non-destructive technique being explored for monitoring dynamic processes like gas evolution or phase changes in materials, which could potentially be adapted to study thermal decomposition or reactions. mit.edu
These advanced methods will provide the detailed, dynamic information needed to bridge the gap between synthesis, structure, and function.
Computational Design and Prediction of New Iron-Based Functional Materials
The paradigm of materials discovery is shifting from trial-and-error experimentation to computational design. Machine learning (ML) and artificial intelligence are emerging as powerful tools to accelerate the development of new materials. researchgate.netustb.edu.cn By training algorithms on large datasets of known materials, ML models can predict the properties of new, hypothetical compounds. researchgate.netresearchgate.net
In the context of iron-based materials, ML has been successfully used to design alloys and magnetic materials with desired properties. researchgate.netmdpi.comgithub.com An ML approach for designing new functional materials based on the ammonium iron(III) sulfate structure could involve:
Database Creation: Compiling a database of known double sulfate alums and related compounds with their experimentally determined properties.
Model Training: Using ML algorithms (e.g., neural networks, random forests) to learn the complex relationships between composition, structure, and properties (e.g., catalytic activity, magnetic susceptibility, stability).
Inverse Design: Employing optimization algorithms to search the vast chemical space for new compositions predicted to have superior properties. mdpi.com For example, the model could predict which trivalent cation could replace iron, or which monovalent cation could replace ammonium, to achieve a specific electronic or magnetic characteristic.
This computational-first approach can significantly reduce the time and cost of materials development by identifying the most promising candidates for experimental synthesis and validation.
Q & A
Q. How can researchers optimize ammonium sulfate fractionation for protein purification using ammonium iron(III) sulfate?
- Experimental Design : Perform stepwise precipitation by incrementally adding ammonium iron(III) sulfate (20–80% saturation). Monitor protein activity via SDS-PAGE (e.g., 19-kDa hemolytic toxin peaks at 60–80% saturation). Centrifuge at 4°C to separate precipitated fractions .
- Data Interpretation : Correlate fraction saturation levels with target protein yield and purity. Adjust ionic strength and pH to minimize co-precipitation of contaminants.
Q. What role does ammonium iron(III) sulfate play in catalytic systems for organic synthesis (e.g., 1,4-dihydropyridine production)?
- Mechanistic Insight : Acts as a Lewis acid catalyst, facilitating electron transfer in multicomponent reactions. For example, in the Hantzsch dihydropyridine synthesis, it stabilizes intermediates and accelerates cyclization .
- Optimization : Screen catalyst loading (typically 5–10 mol%) and solvent polarity (e.g., ethanol/water mixtures) to balance reaction rate and product selectivity.
Q. How does ammonium iron(III) sulfate function in Fricke dosimetry for quantifying ionizing radiation?
- Principle : Ionizing radiation oxidizes Fe²⁺ to Fe³⁺ in an acidic solution. Measure absorbance at 304 nm to calculate radiation dose using the G-value (Fe³⁺ yield per 100 eV energy absorbed). Calibrate with standard gamma sources .
- Limitations : Sensitivity to oxygen and temperature fluctuations requires strict anaerobic conditions and thermostatic control.
Q. What explains the contradictory theories regarding the origin of the purple hue in ammonium iron(III) sulfate crystals?
- Hypotheses :
- Impurity Theory : Trace Mn³⁺ or organic contaminants may contribute to color .
- Intrinsic Property : Crystal field transitions in octahedral [Fe(H₂O)₆]³⁺ complexes absorb specific wavelengths, producing violet appearance .
- Validation : Compare UV-Vis spectra of recrystallized samples (ultra-high purity) versus commercial grades. EPR spectroscopy can identify paramagnetic impurities.
Q. What mechanisms underlie the efficacy of ammonium iron(III) sulfate in wastewater treatment for pollutant degradation?
- Redox Pathways : Fe³⁺ ions catalyze Fenton-like reactions, generating hydroxyl radicals (•OH) that oxidize organic pollutants. Simultaneously, sulfate radicals (SO₄•⁻) from persulfate activation enhance degradation efficiency .
- Coagulation : Hydrolyzed Fe³⁺ forms Fe(OH)₃ flocs, adsorbing heavy metals (e.g., Pb²⁺, Cd²⁺) via electrostatic interactions. Optimize pH (3–5) to balance redox activity and floc stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
